molecular formula C15H23N3O2 B11845119 N-(2-{[2-(dimethylamino)ethyl](methyl)amino}-4-methoxyphenyl)prop-2-enamide

N-(2-{[2-(dimethylamino)ethyl](methyl)amino}-4-methoxyphenyl)prop-2-enamide

Cat. No.: B11845119
M. Wt: 277.36 g/mol
InChI Key: NUIYOMJBVPODAR-UHFFFAOYSA-N
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Description

N-(2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl)prop-2-enamide is a complex organic compound with a molecular formula of C14H22N2O2. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a methoxyphenyl group, and a prop-2-enamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with dimethylamine to form an intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The final step involves the acylation of the amine with acryloyl chloride under basic conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{2-(dimethylamino)ethylamino}-5-methoxyphenyl)prop-2-enamide
  • N-(2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl)but-2-enamide

Uniqueness

N-(2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl)prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylaminoethyl group, a methoxyphenyl group, and a prop-2-enamide group makes it particularly versatile in various applications, distinguishing it from similar compounds.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C15H23N3O2/c1-6-15(19)16-13-8-7-12(20-5)11-14(13)18(4)10-9-17(2)3/h6-8,11H,1,9-10H2,2-5H3,(H,16,19)

InChI Key

NUIYOMJBVPODAR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=C(C=CC(=C1)OC)NC(=O)C=C

Origin of Product

United States

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